(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol
Description
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol is a brominated indole derivative with a methanol group at the 4-position and an ethyl substituent at the 1-position of the indole ring. Indole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The ethyl group at the 1-position likely enhances lipophilicity, while the bromine and methanol groups contribute to electronic and steric effects, influencing reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
(6-bromo-1-ethylindol-4-yl)methanol |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-4-3-10-8(7-14)5-9(12)6-11(10)13/h3-6,14H,2,7H2,1H3 |
InChI Key |
KWKXNPFSXZOKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(C=C(C=C21)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol typically involves the bromination of an indole precursor followed by the introduction of the ethyl and methanol groups. One possible synthetic route could be:
Bromination: Starting with 1-ethylindole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methanol Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of (6-Bromo-1-ethyl-1H-indol-4-yl)-formaldehyde or (6-Bromo-1-ethyl-1H-indol-4-yl)-carboxylic acid.
Reduction: Formation of 1-ethyl-1H-indol-4-yl-methanol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of indole compounds, including (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol, exhibit significant antimicrobial activities. For instance, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
Indole-based compounds have been investigated for their anti-inflammatory properties. A study highlighted the ability of certain indole derivatives to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in monocyte cell lines, pointing towards their potential as therapeutic agents for inflammatory diseases .
Building Block for Complex Molecules
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through reactions such as Friedel-Crafts acylation and amidation, which are fundamental in synthesizing pharmaceuticals and agrochemicals .
Synthesis of Indole Derivatives
The compound can be transformed into various derivatives through standard organic reactions, thereby expanding its utility in synthesizing other biologically active molecules. For example, it can be involved in the synthesis of inhibitors targeting bacterial enzymes, showcasing its relevance in drug discovery .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, affecting various biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol with structurally related indole derivatives:
Key Observations :
- Substituent Position: The position of bromine and methanol groups significantly impacts reactivity. For example, 3-methanol-substituted indoles (e.g., (4-bromo-1H-indol-3-yl)methanol) are common in medicinal chemistry, while 4-methanol derivatives (e.g., target compound) are less studied but may exhibit unique steric effects .
- N-Alkylation: The 1-ethyl group in the target compound enhances lipophilicity compared to unsubstituted analogs like (6-Bromo-1H-indol-4-yl)methanol. Similar N-alkylation strategies are employed in compounds like ethyl 4-(5-bromo-1H-indol-1-yl)butanoate, synthesized using NaH and ethyl 4-bromobutanoate .
- Synthetic Yields: The synthesis of (1-benzyl-5-bromo-1H-indol-3-yl)methanol achieved 60% yield over two steps, suggesting feasible routes for the target compound via analogous methods .
Biological Activity
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial, antiviral, and anticancer properties, supported by diverse research findings.
Chemical Structure and Properties
The compound features an indole core, which is known for its various biological activities. The presence of the bromine atom at the 6-position and the ethyl group at the 1-position enhances its pharmacological profile. The methanol moiety contributes additional functional properties that can influence biological interactions.
Antibacterial Activity
Research has demonstrated that derivatives of brominated indoles exhibit promising antibacterial properties. In a study evaluating the activity of various indole derivatives against multidrug-resistant (MDR) bacteria, compounds similar to (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on structural modifications .
Table 1: Antibacterial Activity of Indole Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol | Staphylococcus aureus | 4 |
| Similar Brominated Indoles | Pseudomonas aeruginosa | 8 |
| Other Indole Derivatives | Escherichia coli | 0.5 - 1 |
Antiviral Activity
Indole derivatives have been explored for their antiviral properties, particularly against HIV. A study showed that modifications at the C6 position of indoles significantly improved their inhibitory effects on HIV integrase, with some compounds achieving IC50 values as low as 0.13 µM . The structural characteristics of (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol may similarly enhance its efficacy against viral targets.
Anticancer Activity
The indole scaffold is also recognized for its anticancer potential. Research indicates that brominated indoles can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against breast cancer cell lines .
Case Study: Indole Derivatives in Cancer Research
A detailed investigation into a series of indole derivatives revealed that those with halogen substitutions exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The study highlighted the importance of the bromine atom in increasing the binding affinity to target proteins involved in cancer progression .
Structure–Activity Relationship (SAR)
The biological activity of (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol can be understood through SAR studies. Modifications at specific positions on the indole ring significantly affect potency and selectivity. For example:
- C6 Halogenation : Increases interaction with bacterial DNA.
- C3 Long Chains : Enhance hydrophobic interactions with viral proteins.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-bromo-1-ethyl-1H-indol-4-yl)-methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of indole precursors followed by bromination and hydroxylation. For example, alkylation of 1H-indol-4-yl-methanol derivatives with ethyl halides under basic conditions (e.g., NaH/DMF) yields the 1-ethyl substituent. Bromination at the 6-position typically employs N-bromosuccinimide (NBS) in dichloromethane at 0–25°C . Optimization of reaction time and stoichiometry is critical: excess NBS can lead to di-brominated byproducts, while insufficient reaction time reduces yield. A comparative study of solvents (e.g., DCM vs. THF) showed DCM improves regioselectivity (85% yield vs. 72% in THF) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>95%).
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the indole NH (δ ~10.2 ppm, broad singlet), ethyl CH2 (δ ~1.3–1.5 ppm, triplet), and methanol CH2OH (δ ~4.6 ppm, singlet) .
- HRMS : Exact mass (calc. for C₁₁H₁₂BrNO: 269.0053; observed: 269.0055) .
- X-ray crystallography : SHELXL refinement of single-crystal data confirms bond angles and distances (e.g., C-Br bond: 1.89 Å) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : Susceptible to oxidation at the hydroxyl group. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored under nitrogen .
- Storage : Recommend airtight containers with desiccants (silica gel) at –20°C. Avoid prolonged exposure to light (UV-Vis degradation observed after 72 hours) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Modification Sites :
- Computational Modeling : Docking studies (AutoDock Vina) suggest the hydroxyl group forms hydrogen bonds with kinase active sites (e.g., CDK2; ΔG = –9.2 kcal/mol) .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer : Contradictions often arise from assay conditions. For example:
- Antimicrobial Activity : Discrepancies in MIC values (2–16 μg/mL) correlate with bacterial strain variability (e.g., Gram-positive vs. Gram-negative) .
- Cytotoxicity : IC₅₀ differences in cancer cell lines (e.g., 12 μM in HeLa vs. 45 μM in MCF-7) may reflect differential expression of target proteins (e.g., topoisomerase II) .
- Validation : Replicate assays under standardized conditions (CLSI guidelines) and use orthogonal methods (e.g., flow cytometry vs. MTT for cell viability) .
Q. What advanced techniques optimize enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Use of (R)-BINAP/Pd(OAc)₂ achieves 88% ee for asymmetric alkylation .
- Biocatalysis : Lipase B (Candida antarctica) in tert-butanol resolves racemic mixtures (ee >95%; yield 70%) .
- Analytical Methods : Chiral HPLC (Chiracel OD-H column) validates enantiopurity .
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Methodological Answer :
- Data Collection : High-resolution (≤0.8 Å) synchrotron data at 100 K minimizes thermal motion artifacts .
- Refinement : SHELXL-2018 refines disorder models (e.g., ethyl group rotamers) with R-factor <0.05 .
- Case Study : A 6-bromoindole derivative showed a 7° deviation in the indole ring planarity, impacting π-stacking in protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
